N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride
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Overview
Description
N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride is a chemical compound with a complex structure that includes benzyl and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-Methylaminoethoxy)benzylamine with 3,4-diethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcoholic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or benzamide derivatives.
Scientific Research Applications
N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide hydrochloride
- N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride is unique due to its specific structural features, such as the presence of both methylaminoethoxy and diethoxybenzamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
19457-00-2 |
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Molecular Formula |
C21H29ClN2O4 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-[4-[[(3,4-diethoxybenzoyl)amino]methyl]phenoxy]ethyl-methylazanium;chloride |
InChI |
InChI=1S/C21H28N2O4.ClH/c1-4-25-19-11-8-17(14-20(19)26-5-2)21(24)23-15-16-6-9-18(10-7-16)27-13-12-22-3;/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,23,24);1H |
InChI Key |
FNKYFJUHWHKUSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCC[NH2+]C)OCC.[Cl-] |
Origin of Product |
United States |
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